Cas no 1601243-38-2 (2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol)
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
- EN300-744426
- 1601243-38-2
-
- Inchi: 1S/C8H15N3O2/c1-3-4-11-7(5-9-10-11)8(12)6-13-2/h5,8,12H,3-4,6H2,1-2H3
- InChI Key: VHRUJGRFNNNIJS-UHFFFAOYSA-N
- SMILES: OC(COC)C1=CN=NN1CCC
Computed Properties
- Exact Mass: 185.116426730g/mol
- Monoisotopic Mass: 185.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 60.2Ų
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744426-1.0g |
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol |
1601243-38-2 | 95% | 1.0g |
$1057.0 | 2024-05-23 | |
| Enamine | EN300-744426-0.05g |
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol |
1601243-38-2 | 95% | 0.05g |
$888.0 | 2024-05-23 | |
| Enamine | EN300-744426-0.1g |
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol |
1601243-38-2 | 95% | 0.1g |
$930.0 | 2024-05-23 | |
| Enamine | EN300-744426-0.25g |
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol |
1601243-38-2 | 95% | 0.25g |
$972.0 | 2024-05-23 | |
| Enamine | EN300-744426-0.5g |
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol |
1601243-38-2 | 95% | 0.5g |
$1014.0 | 2024-05-23 | |
| Enamine | EN300-744426-2.5g |
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol |
1601243-38-2 | 95% | 2.5g |
$2071.0 | 2024-05-23 | |
| Enamine | EN300-744426-5.0g |
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol |
1601243-38-2 | 95% | 5.0g |
$3065.0 | 2024-05-23 | |
| Enamine | EN300-744426-10.0g |
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol |
1601243-38-2 | 95% | 10.0g |
$4545.0 | 2024-05-23 |
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
Recent Advances in the Study of 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CAS: 1601243-38-2)
The compound 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CAS: 1601243-38-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the efficient synthesis of 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry approach. The compound's triazole moiety is particularly noteworthy, as it serves as a versatile scaffold for further functionalization, enabling the development of novel bioactive molecules. Researchers have reported high yields and excellent regioselectivity in the synthesis process, making it a promising candidate for large-scale production.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. Specifically, it has shown potential as a modulator of cyclooxygenase-2 (COX-2), an enzyme implicated in various inflammatory diseases. These findings suggest that the compound could serve as a lead structure for the development of new anti-inflammatory agents.
Further investigations into the pharmacokinetic properties of 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol have revealed favorable absorption and distribution profiles in animal models. The compound's methoxy and hydroxyl groups contribute to its solubility and bioavailability, which are critical factors for drug development. However, additional studies are needed to assess its metabolic stability and potential toxicity in vivo.
Recent advancements in computational chemistry have also facilitated the exploration of 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol's binding interactions with target proteins. Molecular docking simulations have identified potential binding sites and key interactions, providing valuable insights for structure-activity relationship (SAR) studies. These computational approaches are expected to accelerate the optimization of this compound for enhanced efficacy and selectivity.
In conclusion, 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CAS: 1601243-38-2) represents a promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility, combined with its demonstrated biological activity, positions it as a valuable candidate for further research. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential applications in treating inflammatory and other diseases.
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